Lipophilicity Gap: XLogP3 = 2.7 for the Trifluoropropyl-Diethyl Ester vs. 1.3 for the Unsubstituted N–H Parent and N-Methyl Analog
The target compound exhibits a computed XLogP3 of 2.7 , more than double the value of 1.3 reported for both diethyl 1H-pyrazole-3,5-dicarboxylate (the N–H parent, CID 142184) [1] and diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0) . Within the trifluoropropyl-substituted series, the diethyl ester (XLogP3 = 2.7) is 0.7 log units more lipophilic than the dimethyl ester analog dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (XLogP3 = 2.0) .
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate) |
| Comparator Or Baseline | Diethyl 1H-pyrazole-3,5-dicarboxylate: XLogP3 = 1.3; Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: XLogP ≈ 1.3; Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +1.4 vs. N–H parent; +1.4 vs. N-methyl analog; +0.7 vs. dimethyl ester analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) or predicted from chemical structure using standard computational methods |
Why This Matters
A ΔXLogP3 of +1.4 relative to common non-fluorinated analogs translates to approximately 25-fold higher predicted octanol-water partitioning, directly impacting membrane permeability, metabolic clearance, and bioaccumulation potential—critical parameters for agrochemical lead optimization and drug candidate selection.
- [1] PubChem. Diethyl 1H-pyrazole-3,5-dicarboxylate – Compound Summary (CID 142184). XLogP3-AA: 1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/142184 View Source
